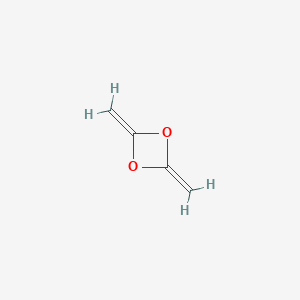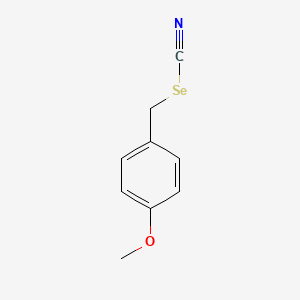
Selenocyanic acid, (4-methoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, (4-methoxyphenyl)methyl ester is a chemical compound that belongs to the class of organic selenocyanates It is characterized by the presence of a selenocyanate group (-SeCN) attached to a (4-methoxyphenyl)methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, (4-methoxyphenyl)methyl ester typically involves the reaction of (4-methoxyphenyl)methyl alcohol with selenocyanic acid. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the selenocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Selenocyanic acid, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted selenocyanates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, (4-methoxyphenyl)methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of selenocyanic acid, (4-methoxyphenyl)methyl ester involves the interaction of the selenocyanate group with various molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenocyanic acid, (4-hydroxyphenyl)methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
Selenocyanic acid, (4-methylphenyl)methyl ester: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Selenocyanic acid, (4-methoxyphenyl)methyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
72552-08-0 |
|---|---|
Molekularformel |
C9H9NOSe |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl selenocyanate |
InChI |
InChI=1S/C9H9NOSe/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
OTSNVIQOYWBRBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


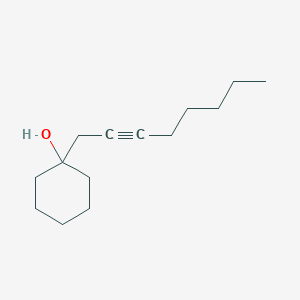
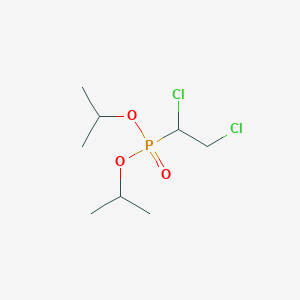
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
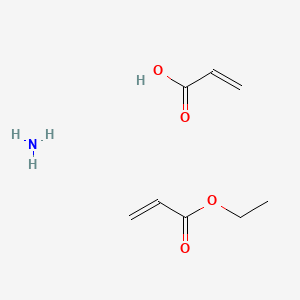

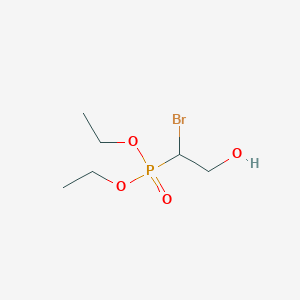
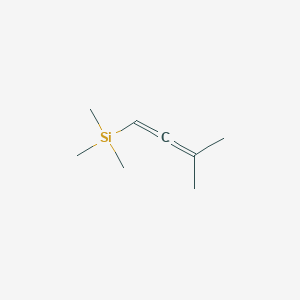
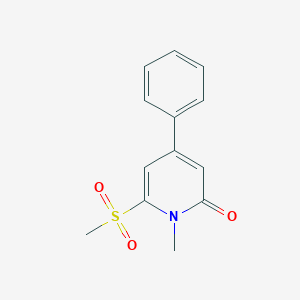
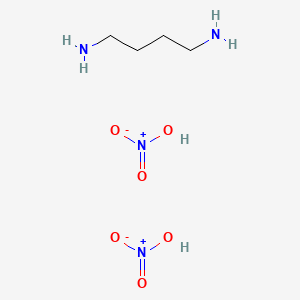
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)

![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
